4-(Methylthio)quinazoline
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Overview
Description
4-(Methylthio)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methylthio group at the fourth position of the quinazoline ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with methylthiourea in the presence of a base, leading to the formation of the quinazoline ring. The reaction is usually carried out under reflux conditions with solvents like ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and phase-transfer agents may also be employed to improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(Methylthio)quinazoline undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Methylthio)quinazoline involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-Anilinoquinazoline: Known for its potent tyrosine kinase inhibitory activity.
4-Thiosemicarbazide Quinazoline: Studied for its anticancer properties.
4-Quinazolinone: A widely studied scaffold with various biological activities.
Uniqueness: 4-(Methylthio)quinazoline is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and chemical probes.
Properties
CAS No. |
13182-59-7 |
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Molecular Formula |
C9H8N2S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
4-methylsulfanylquinazoline |
InChI |
InChI=1S/C9H8N2S/c1-12-9-7-4-2-3-5-8(7)10-6-11-9/h2-6H,1H3 |
InChI Key |
COABNVNLVJLMAS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=CC=CC=C21 |
Origin of Product |
United States |
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